2-(carboxymethyl)furan-3-carboxylic Acid
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Overview
Description
2-(carboxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C7H6O5. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)furan-3-carboxylic acid typically involves the oxidation of furan derivatives. One common method is the oxidation of 5-hydroxymethylfurfural (HMF) using an oxidant in the presence of a catalyst at elevated temperatures . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of biorefineries to convert biomass-derived furfural into furan derivatives is also gaining traction as a sustainable production method .
Chemical Reactions Analysis
Types of Reactions
2-(carboxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidants include potassium permanganate and hydrogen peroxide, often used in the presence of catalysts such as manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various furan derivatives, such as 2,5-furandicarboxylic acid and 3-furoic acid, which have applications in polymer production and pharmaceuticals .
Scientific Research Applications
2-(carboxymethyl)furan-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(carboxymethyl)furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, its derivatives can inhibit bacterial growth by interfering with essential metabolic processes. The compound’s furan ring structure allows it to interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,5-furandicarboxylic acid: A dicarboxylic acid derivative of furan with applications in polymer production.
3-furoic acid: A monocarboxylic acid derivative of furan used in organic synthesis.
2-(trifluoromethyl)furan-3-carboxylic acid: A fluorinated derivative with unique chemical properties.
Uniqueness
2-(carboxymethyl)furan-3-carboxylic acid is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(carboxymethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGUUYXXMXSWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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